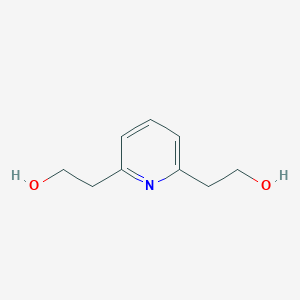

Pyridine-2,6-diethanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-[6-(2-hydroxyethyl)pyridin-2-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c11-6-4-8-2-1-3-9(10-8)5-7-12/h1-3,11-12H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSZWBJJFJGROCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)CCO)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50148209 | |

| Record name | Pyridine-2,6-diethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50148209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1077-36-7 | |

| Record name | 2,6-Pyridinediethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1077-36-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine-2,6-diethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001077367 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine-2,6-diethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50148209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridine-2,6-diethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.794 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Pyridine-2,6-diethanol: A Technical Guide for Scientific Professionals

An In-depth Technical Guide on the Core Chemical Structure and Properties of Pyridine-2,6-diethanol for Researchers, Scientists, and Drug Development Professionals.

Introduction

This compound, with the CAS number 1077-36-7, is a disubstituted pyridine derivative.[1][2] Its structure, featuring a central pyridine ring with two ethanol substituents at the 2 and 6 positions, makes it a subject of interest in coordination chemistry and as a potential building block in the synthesis of more complex molecules. This technical guide provides a summary of the available chemical and physical properties of this compound. It is important to distinguish this compound from the closely related and more extensively documented pyridine-2,6-dimethanol (CAS 1195-59-1). This guide will focus exclusively on the available data for this compound.

Chemical Structure and Properties

The chemical structure of this compound consists of a pyridine ring with ethanol groups attached to the carbon atoms at the 2 and 6 positions. The IUPAC name for this compound is 2-[6-(2-hydroxyethyl)pyridin-2-yl]ethanol.[1][2]

Table 1: Chemical Identifiers and Computed Properties of this compound [1][2]

| Property | Value |

| Molecular Formula | C₉H₁₃NO₂ |

| Molecular Weight | 167.20 g/mol |

| CAS Number | 1077-36-7 |

| IUPAC Name | 2-[6-(2-hydroxyethyl)pyridin-2-yl]ethanol |

| Canonical SMILES | C1=CC(=NC(=C1)CCO)CCO |

| InChI Key | VSZWBJJFJGROCO-UHFFFAOYSA-N |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 4 |

| Topological Polar Surface Area | 53.4 Ų |

Table 2: Physical Properties of this compound [1]

| Property | Value |

| Boiling Point | 307°C at 760 mmHg |

| Density | 1.166 g/cm³ |

| Flash Point | 139.5°C |

Spectral Data

Comprehensive experimental spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound is not available in the reviewed scientific literature. For the related compound, pyridine-2,6-dimethanol, the ¹H NMR spectrum in CDCl₃ shows signals at δ 7.70 (t, J=7.6 Hz, 1H), 7.20 (d, J=7.7 Hz, 2H), and 4.78 (s, 4H).[6] The FT-IR spectrum of pyridine-2,6-dimethanol shows a characteristic O-H band around 3360 cm⁻¹.[8]

Experimental Protocols

Detailed and verified experimental protocols for the synthesis of this compound are not described in the available scientific literature. General synthetic strategies for disubstituted pyridines could potentially be adapted for its synthesis.

Applications in Drug Development and Research

The pyridine moiety is a common scaffold in many pharmaceutical compounds due to its ability to form hydrogen bonds and its bioisosteric relationship with other functional groups.[][10] Pyridine derivatives have shown a wide range of biological activities, including antimicrobial and anticancer properties.[11][12][13] However, specific studies on the biological activity, medicinal applications, or involvement in signaling pathways of this compound have not been found in the reviewed literature.

The ethanol side chains of this compound offer potential sites for further functionalization, suggesting its utility as a precursor for more complex molecules in drug discovery and materials science.

Coordination Chemistry

Conclusion

This compound is a disubstituted pyridine with potential applications in chemical synthesis and coordination chemistry. However, there is a significant lack of comprehensive experimental data regarding its physical properties, spectral characteristics, and synthesis. Furthermore, its biological activity and potential applications in drug development remain unexplored. Further research is required to fully characterize this compound and to investigate its potential uses.

Mandatory Visualization

Due to the lack of available information on signaling pathways, detailed experimental workflows, or established logical relationships for this compound in the scientific literature, a meaningful diagram using Graphviz (DOT language) that meets the specified requirements cannot be generated at this time. The creation of a diagram would require data that is not present in the search results.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. This compound | C9H13NO2 | CID 70645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. 2,6-Pyridinedimethanol, 98% | Fisher Scientific [fishersci.ca]

- 5. 2,6-Pyridinedimethanol, 98% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 6. 2,6-Pyridinedimethanol | 1195-59-1 [chemicalbook.com]

- 7. 2,6-吡啶二甲醇 98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 10. ajrconline.org [ajrconline.org]

- 11. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. storage.googleapis.com [storage.googleapis.com]

- 13. mdpi.com [mdpi.com]

- 14. 2,6-Pyridinedimethanol(1195-59-1) 1H NMR [m.chemicalbook.com]

An In-depth Technical Guide to the Synthesis of Pyridine-2,6-diethanol from 2,6-lutidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing pyridine-2,6-diethanol, a valuable building block in medicinal chemistry and materials science, from the readily available starting material, 2,6-lutidine. This document details both classical chemical methodologies and modern biocatalytic approaches, presenting quantitative data, detailed experimental protocols, and visual representations of the synthetic pathways and workflows.

Introduction

This compound, also known as 2,6-bis(hydroxymethyl)pyridine, is a key intermediate in the synthesis of a wide range of compounds, including pharmaceuticals, macrocyclic ligands, and biopolymers.[1][2] Its symmetrical structure and the reactivity of its two primary alcohol functional groups make it a versatile precursor for further chemical modifications. The synthesis of this diol from 2,6-lutidine typically involves the oxidation of the two methyl groups to hydroxymethyl groups. This guide will explore the predominant multi-step chemical synthesis involving oxidation and subsequent reduction, as well as a more recent and sustainable one-pot biocatalytic process.

Chemical Synthesis Route: Oxidation and Reduction

A well-established and frequently cited method for the synthesis of this compound from 2,6-lutidine is a two-step process. The first step involves the oxidation of the methyl groups of 2,6-lutidine to carboxylic acids, yielding 2,6-pyridinedicarboxylic acid. The second step is the reduction of these carboxylic acid groups to the corresponding alcohols.[2][3]

2.1. Step 1: Oxidation of 2,6-Lutidine to 2,6-Pyridinedicarboxylic Acid

The oxidation of the sterically hindered methyl groups of 2,6-lutidine requires a strong oxidizing agent. Potassium permanganate (KMnO₄) is commonly employed for this transformation.[2][3]

2.2. Step 2: Reduction of 2,6-Pyridinedicarboxylic Acid to this compound

The reduction of the dicarboxylic acid to the diol can be achieved using various reducing agents. A common method involves the use of a sodium borohydride/iodine system in an appropriate solvent like tetrahydrofuran (THF).[3] An alternative, more traditional approach involves the esterification of the dicarboxylic acid followed by reduction of the resulting diester.[3]

2.3. Quantitative Data for Chemical Synthesis

The following table summarizes the quantitative data reported for the chemical synthesis of this compound from 2,6-lutidine.

| Step | Reactants | Reagents | Solvent | Temperature | Reaction Time | Yield | Melting Point |

| Oxidation | 2,6-Lutidine, Water | Potassium Permanganate | Water | 60-100°C | 2-10 hours | 80% | 220°C |

| Reduction | 2,6-Pyridinedicarboxylic Acid, THF | Sodium Borohydride, Iodine | THF | -5°C to room temp. | 1.5 hours | 72% | 111-112°C |

Data sourced from patent CN105646334A.[3]

2.4. Experimental Protocols for Chemical Synthesis

Protocol 1: Oxidation of 2,6-Lutidine [3]

-

In a four-necked flask, mix commercially available 2,6-lutidine with a specific amount of water.

-

While stirring, add a measured quantity of potassium permanganate in batches, maintaining the reaction temperature between 60-100°C.

-

Continue the reaction for 2-10 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the reaction mixture by suction to remove insoluble materials.

-

Acidify the filtrate with concentrated hydrochloric acid to precipitate the 2,6-pyridinedicarboxylic acid solid.

Protocol 2: Reduction of 2,6-Pyridinedicarboxylic Acid [3]

-

In a 500 mL three-necked flask, add 8.8 g (0.05 mol) of 2,6-pyridinedicarboxylic acid and 200 mL of THF.

-

Cool the mixture to -5°C using an ice-salt bath.

-

While stirring, add 3.8 g (0.1 mol) of sodium borohydride (NaBH₄) in batches.

-

Allow the reaction to proceed for 30 minutes after the addition is complete, or until gas generation ceases.

-

Dissolve 0.05 mol of iodine in 80 mL of THF and add it dropwise to the reaction mixture.

-

After the addition of the iodine solution is complete, remove the ice bath and allow the mixture to warm to room temperature naturally.

-

Continue the reaction for 1.5 hours.

-

Adjust the pH of the solution to neutral by adding 3 mol/L hydrochloric acid.

-

Filter the mixture to remove any solid precipitate.

-

Evaporate the solvent from the filtrate.

-

Extract the residue with ethyl acetate.

-

Dry the organic extract with anhydrous magnesium sulfate and then evaporate the solvent to obtain the white crystalline product, 2,6-pyridinedimethanol.

Biocatalytic Synthesis Route

A novel and more sustainable approach to the synthesis of this compound is through a one-pot biocatalytic process.[4] This method utilizes recombinant microbial whole cells as catalysts to directly convert 2,6-lutidine to the desired diol.[4] This biocatalytic route offers a simpler and more environmentally friendly alternative to the multi-step chemical synthesis.[4]

3.1. Quantitative Data for Biocatalytic Synthesis

The following table summarizes the key performance indicators for the biocatalytic synthesis of this compound.

| Parameter | Value |

| Titer | > 12 g L⁻¹ |

| Space-Time Yield | 0.8 g L⁻¹ h⁻¹ |

Data sourced from "Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis".[4]

Visualizing the Synthesis

4.1. Chemical Reaction Pathway

The following diagram illustrates the two-step chemical synthesis of this compound from 2,6-lutidine.

Caption: Chemical synthesis route from 2,6-lutidine to this compound.

4.2. Experimental Workflow for Chemical Synthesis

This diagram outlines the major steps involved in the laboratory-scale chemical synthesis and purification of this compound.

Caption: Workflow for the chemical synthesis of this compound.

Conclusion

The synthesis of this compound from 2,6-lutidine can be effectively achieved through both traditional chemical methods and modern biocatalytic routes. The chemical synthesis, while reliable, involves multiple steps and the use of strong oxidizing and reducing agents. In contrast, the biocatalytic approach presents a promising, sustainable alternative that simplifies the process to a single pot reaction. The choice of method will depend on the specific requirements of the researcher or organization, including scale, cost, and environmental considerations. This guide provides the necessary technical details to enable informed decisions and facilitate the practical implementation of either synthetic strategy.

References

- 1. WO2022008628A1 - Method for preparation of 2,6-bis(hydroxymethyl)pyridine via enzymatic catalysis - Google Patents [patents.google.com]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. CN105646334A - Preparation method of 2,6-pyridinedimethanol - Google Patents [patents.google.com]

- 4. Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis - Green Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to Pyridine-2,6-diethanol (CAS: 1195-59-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Pyridine-2,6-diethanol (CAS number: 1195-59-1), a versatile heterocyclic organic compound. This document outlines its chemical and physical properties, detailed synthesis protocols, and key applications in coordination chemistry and as a precursor for biologically active molecules.

Core Properties and Data

This compound, also known as 2,6-bis(hydroxymethyl)pyridine, is a white to off-white crystalline solid at room temperature.[1] Its structure features a central pyridine ring substituted at the 2 and 6 positions with hydroxymethyl groups, providing it with both aromatic and alcohol functionalities. This unique structure contributes to its utility as a tridentate ligand in coordination chemistry.[2]

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₇H₉NO₂ | [3][4] |

| Molecular Weight | 139.15 g/mol | [3][4] |

| Melting Point | 112-114 °C | [5] |

| Boiling Point | 185 °C at 15 mmHg | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Solubility | Soluble in water | [6] |

| logP (Octanol/Water Partition Coefficient) | 0.066 (Crippen Calculated) | [3] |

Spectroscopic Data

| Spectroscopy | Data Highlights |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.70 (t, J=7.6 Hz, 1H), 7.20 (d, J=7.7 Hz, 2H), 4.78 (s, 4H) |

| IR (Infrared) | Key stretches indicating O-H and C-N bonds. |

| Mass Spectrometry (EI) | Molecular ion peak consistent with the molecular weight.[5] |

Synthesis and Experimental Protocols

This compound is synthetically produced and is not known to occur naturally.[1] The most common laboratory synthesis routes involve the reduction of pyridine-2,6-dicarboxylic acid derivatives.

Experimental Protocol 1: Reduction of Dimethyl Pyridine-2,6-dicarboxylate

This method utilizes sodium borohydride to reduce the ester functionalities to alcohols.

Materials:

-

Dimethyl pyridine-2,6-dicarboxylate (9.75 g, 50 mmol)

-

Anhydrous ethanol (40 mL)

-

Sodium borohydride (7.8 g, 200 mmol)

-

Acetone

-

Aqueous potassium carbonate

-

Chloroform

-

Ice bath, steam bath, rotary evaporator, extraction apparatus

Procedure:

-

Dissolve dimethyl pyridine-2,6-dicarboxylate in anhydrous ethanol in a flask and cool the mixture in an ice bath.

-

Slowly add sodium borohydride in batches over 15 minutes while maintaining the temperature at 0°C.

-

Stir the reaction mixture at 0°C for 1 hour.

-

Remove the ice bath and continue stirring at room temperature for 2 hours.

-

Heat the mixture to reflux using a steam bath for 10 hours.

-

Remove the solvent by vacuum distillation.

-

Add acetone to the residue and heat on a steam bath for 1 hour, then remove the acetone by vacuum distillation.

-

Treat the resulting residue with aqueous potassium carbonate and heat on a steam bath for 1 hour, followed by solvent removal under vacuum.

-

Dissolve the final residue in water and perform continuous extraction with chloroform for 10 hours.

-

Dry the chloroform extract and evaporate the solvent to yield this compound. The reported yield is approximately 87%.

Experimental Protocol 2: Synthesis from 2,6-dibromomethylpyridine

This protocol involves the hydrolysis of 2,6-dibromomethylpyridine.

Materials:

-

2,6-dibromomethylpyridine (2640 g)

-

30% aqueous sodium hydroxide solution (3 L)

-

Ethanol (10 L)

-

Dichloromethane

-

Ice water

Procedure:

-

In a 20 L reaction flask, combine 2,6-dibromomethylpyridine, 30% aqueous sodium hydroxide solution, and ethanol.

-

Stir the mixture and heat to reflux for 5 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into 20 L of ice water and stir for 20 minutes.

-

Extract the aqueous phase twice with 10 L of dichloromethane.

-

Combine the organic phases and concentrate under reduced pressure to obtain the solid product. This method has a reported yield of 88.6%.[7]

Applications in Research and Development

This compound serves as a crucial building block in various scientific domains, from coordination chemistry to drug discovery.

Coordination Chemistry and Catalysis

The geometry of this compound makes it an excellent tridentate ligand, capable of forming stable complexes with a variety of transition metals. These metal complexes are investigated for their catalytic activities and unique structural properties.

Caption: Simplified HIF-1α signaling pathway and potential inhibition.

Safety and Handling

This compound is classified as an irritant. It can cause skin irritation and serious eye damage, and may cause respiratory irritation. [2][5] Precautionary Measures:

-

Handling: Use in a well-ventilated area. Avoid breathing dust. Wash hands thoroughly after handling. [2]* Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. [2]* Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container. [8]* In case of exposure:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention. [2] * Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice. [2] * Inhalation: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell. [2]

-

Conclusion

This compound is a valuable and versatile chemical intermediate with established applications in coordination chemistry and emerging potential in the development of new therapeutic agents. Its straightforward synthesis and the reactivity of its hydroxymethyl groups make it an attractive starting material for a wide range of chemical transformations. Researchers and drug development professionals can leverage the properties of this compound to design novel catalysts, functional materials, and biologically active molecules. Careful adherence to safety protocols is essential when handling this compound.

References

- 1. 2,6-Pyridinedimethanol(1195-59-1) 1H NMR [m.chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. 2,6-Pyridinedimethanol synthesis - chemicalbook [chemicalbook.com]

- 4. 2,6-Pyridinedimethanol [webbook.nist.gov]

- 5. 2,6-Pyridinedimethanol [webbook.nist.gov]

- 6. researchgate.net [researchgate.net]

- 7. Pyridine, 2,6-diethyl- [webbook.nist.gov]

- 8. Pyridine-2,6-Dithiocarboxylic Acid and Its Metal Complexes: New Inhibitors of New Delhi Metallo β-Lactamase-1 - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of Pyridine-2,6-diethanol: A Technical Guide

Introduction

Pyridine-2,6-diethanol, a key intermediate in pharmaceutical and materials science, possesses a unique molecular architecture that gives rise to characteristic spectroscopic signatures. A thorough understanding of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra is paramount for its identification, purity assessment, and the elucidation of its role in chemical transformations. This technical guide provides an in-depth analysis of the ¹H NMR, ¹³C NMR, and IR spectra of this compound, complete with detailed experimental protocols and data presented in a clear, tabular format for researchers, scientists, and drug development professionals.

Spectroscopic Data

The structural features of this compound, including the aromatic pyridine ring, the two equivalent ethanol substituents, and the hydroxyl groups, are clearly delineated in its NMR and IR spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms within the molecule.

¹H NMR Data

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons on the pyridine ring and the aliphatic protons of the ethanol side chains.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 7.70 | Triplet (t) | 7.6 | 1H | Py-H4 |

| 7.20 | Doublet (d) | 7.7 | 2H | Py-H3, H5 |

| 4.78 | Singlet (s) | - | 4H | -CH₂- (methylene) |

¹³C NMR Data

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in this compound.

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| 158.5 | Quaternary | Py-C2, C6 |

| 137.2 | Tertiary | Py-C4 |

| 120.1 | Tertiary | Py-C3, C5 |

| 64.2 | Primary | -CH₂- (methylene) |

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound confirms the presence of hydroxyl and aromatic functionalities.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3360 | O-H stretch | Alcohol |

| ~3050 | C-H stretch (aromatic) | Pyridine ring |

| ~2920, ~2850 | C-H stretch (aliphatic) | Methylene groups |

| ~1580, ~1450 | C=C and C=N stretching | Pyridine ring |

| ~1050 | C-O stretch | Alcohol |

Experimental Protocols

Accurate and reproducible spectroscopic data are contingent upon meticulous experimental procedures. The following are detailed methodologies for obtaining high-quality NMR and IR spectra of this compound.

NMR Spectroscopy Protocol

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

-

Ensure the sample is fully dissolved. Gentle warming or sonication may be employed if necessary.

-

Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette.

-

Cap the NMR tube securely.

¹H NMR Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.

-

Set the appropriate acquisition parameters, including a spectral width of approximately 10-12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

Process the acquired data by applying a Fourier transform, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

-

Integrate the peaks and determine the multiplicities and coupling constants.

¹³C NMR Acquisition:

-

Following ¹H NMR acquisition, switch the spectrometer to the ¹³C nucleus frequency.

-

Maintain the same lock and shim settings.

-

Set the acquisition parameters for ¹³C NMR, including a spectral width of approximately 200-220 ppm, and a relaxation delay of 2-5 seconds.

-

Employ proton decoupling to simplify the spectrum and enhance the signal-to-noise ratio.

-

Acquire a larger number of scans (typically 128 or more) due to the lower natural abundance of ¹³C.

-

Process the data similarly to the ¹H spectrum.

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy Protocol

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol or ethanol, and allow it to dry completely.

-

Place a small amount of the solid this compound sample directly onto the center of the ATR crystal.

-

Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Collect a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

Process the spectrum by performing an ATR correction if necessary.

-

Label the significant peaks with their corresponding wavenumbers.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow from sample preparation to the final interpretation of spectroscopic data for this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

An In-depth Technical Guide to the Solubility and Stability of Pyridine-2,6-diethanol

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pyridine-2,6-diethanol (CAS: 1077-36-7) is a pyridine derivative with potential applications in chemical synthesis and pharmaceutical development. This document provides a comprehensive overview of its known physicochemical properties, with a focus on solubility and stability. A critical review of publicly available data indicates a significant lack of quantitative solubility and stability studies for this specific compound. Consequently, this guide provides a theoretical assessment of its expected behavior based on its chemical structure and outlines detailed, standardized experimental protocols for researchers to generate the necessary empirical data. These protocols include the shake-flask method for thermodynamic solubility determination and a comprehensive forced degradation study to assess stability under various stress conditions as recommended by ICH guidelines.

Compound Identification and Properties

This compound is characterized by a central pyridine ring substituted at the 2 and 6 positions with ethanol groups.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 2-[6-(2-hydroxyethyl)-2-pyridinyl]ethanol | PubChem[1] |

| Synonyms | 2,6-pyridinediethanol, 2,6-bis(2-hydroxyethyl)pyridine | PubChem[1] |

| CAS Number | 1077-36-7 | PubChem[1] |

| Molecular Formula | C₉H₁₃NO₂ | PubChem[1] |

| Molecular Weight | 167.20 g/mol | PubChem[1] |

| Boiling Point | 307°C at 760 mmHg | Alfa Chemistry[2] |

| Flash Point | 139.5°C | Alfa Chemistry[2] |

| Density | 1.166 g/cm³ | Alfa Chemistry[2] |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Topological Polar Surface Area | 53.4 Ų | PubChem[1] |

| XLogP3-AA (LogP) | 0.1 | PubChem[1] |

Solubility Profile

Currently, there is a lack of specific, quantitative experimental data for the solubility of this compound in various solvents. However, its molecular structure allows for a qualitative assessment.

Theoretical Assessment: The molecule possesses two hydroxyl (-OH) groups and a nitrogen atom within the pyridine ring, which can act as hydrogen bond donors and acceptors, respectively[1]. This suggests a high affinity for polar solvents. The pyridine ring also contributes to the molecule's polarity. Therefore, this compound is expected to be readily soluble in polar protic solvents such as water, ethanol, and methanol, and polar aprotic solvents like DMSO and DMF. Conversely, its solubility is expected to be limited in nonpolar solvents like hexane and toluene. The positive LogP value of 0.1 indicates a near-equal partitioning between octanol and water, suggesting some lipophilic character alongside its hydrophilicity[1].

Stability Profile

Theoretical Assessment: The pyridine ring is a stable aromatic system, but it can be susceptible to degradation under harsh conditions.

-

pH: The pyridine nitrogen is basic and can be protonated under acidic conditions, which may alter its properties but not necessarily lead to degradation. Strong acidic or basic conditions, especially at elevated temperatures, could potentially lead to hydrolysis or other degradative reactions.

-

Oxidation: The molecule could be susceptible to oxidation, particularly at the ethanol side chains or the pyridine ring itself, in the presence of strong oxidizing agents[3]. Pyridine N-oxides are possible degradation products[3].

-

Light: As a heterocyclic aromatic compound, it may be susceptible to photolytic degradation.

-

Temperature: Thermal decomposition is possible at elevated temperatures, as is common for organic molecules.

To determine the definitive solubility and stability profiles, empirical testing is required. The following sections provide detailed protocols for these investigations.

Experimental Protocols

The following are standard, detailed methodologies for determining the thermodynamic solubility and assessing the chemical stability of an organic compound like this compound.

Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for determining the equilibrium solubility of a compound.[4][5]

Objective: To determine the saturation concentration of this compound in various solvents at a controlled temperature.

Materials:

-

This compound (solid, high purity)

-

Selected solvents (e.g., Water, Phosphate Buffered Saline pH 7.4, 0.1N HCl, Ethanol, Methanol, Acetonitrile)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE)

-

Validated analytical method for quantification (e.g., HPLC-UV, LC-MS)[6]

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of vials (in triplicate for each solvent). The excess solid is crucial to ensure saturation is reached[5].

-

Solvent Addition: Add a precise volume (e.g., 2 mL) of the desired solvent to each vial.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.[4][7]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to facilitate the separation of undissolved solid.[4]

-

Sampling: Carefully withdraw an aliquot from the clear supernatant. Immediately filter the aliquot using a 0.22 µm syringe filter to remove any remaining microparticles.

-

Dilution: Dilute the filtered supernatant with an appropriate mobile phase or solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC-UV or LC-MS method to determine the concentration of this compound.

-

Calculation: Calculate the solubility (e.g., in mg/mL or µg/mL) using the measured concentration and the dilution factor.

References

- 1. This compound | C9H13NO2 | CID 70645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. researchgate.net [researchgate.net]

- 4. Determination of Thermodynamic Solubility by Saturation Shake-Flask Method [bio-protocol.org]

- 5. researchgate.net [researchgate.net]

- 6. atsdr.cdc.gov [atsdr.cdc.gov]

- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

Molecular weight and formula of Pyridine-2,6-diethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of Pyridine-2,6-diethanol. Intended for a scientific audience, this document consolidates available data on the compound's molecular characteristics. It is important to note that while general synthetic strategies for pyridine derivatives are well-established, specific, detailed experimental protocols for this compound are not widely documented in publicly available literature. Similarly, information regarding its specific biological activities and signaling pathways is limited. This guide serves as a foundational resource, presenting the known data and highlighting areas for potential future investigation.

Core Molecular and Physicochemical Properties

This compound is a pyridine derivative with two ethanol substituents at the 2 and 6 positions of the pyridine ring. Its fundamental properties are summarized below.

Quantitative Data Summary

The following table outlines the key quantitative data for this compound.

| Property | Value | Source |

| Molecular Formula | C9H13NO2 | PubChem[1] |

| Molecular Weight | 167.20 g/mol | PubChem[1] |

| IUPAC Name | 2-[6-(2-hydroxyethyl)pyridin-2-yl]ethanol | PubChem[1] |

| CAS Number | 1077-36-7 | Alfa Chemistry[2] |

| Density | 1.166 g/cm³ | Alfa Chemistry[2] |

| Boiling Point | 307°C at 760 mmHg | Alfa Chemistry[2] |

| Flash Point | 139.5°C | Alfa Chemistry[2] |

| Canonical SMILES | C1=CC(=NC(=C1)CCO)CCO | Alfa Chemistry[2] |

| InChI Key | VSZWBJJFJGROCO-UHFFFAOYSA-N | PubChem[1] |

Synthesis and Experimental Protocols

It is important to distinguish this compound from the more extensively documented compound, 2,6-Pyridinedimethanol (CAS: 1195-59-1). While structurally similar, 2,6-Pyridinedimethanol possesses hydroxymethyl groups instead of hydroxyethyl groups. For 2,6-Pyridinedimethanol, detailed synthetic protocols exist, such as the reduction of 2,6-pyridinedicarboxylic acid or its esters. A common method involves the oxidation of 2,6-lutidine to 2,6-pyridinedicarboxylic acid, followed by reduction using a system like sodium borohydride and iodine to yield 2,6-pyridinedimethanol.

A logical, though currently undocumented, synthetic route to this compound could potentially involve the use of starting materials with the required two-carbon chain length for the ethanol side chains.

Biological Activity and Signaling Pathways

There is a significant lack of specific data in the public domain regarding the biological activity and associated signaling pathways of this compound. The broader class of pyridine derivatives, however, is of great interest in medicinal chemistry and drug development. Pyridine scaffolds are present in numerous FDA-approved drugs and are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. The nitrogen atom in the pyridine ring can participate in hydrogen bonding and other interactions with biological targets, making it a valuable pharmacophore.

Given the structural features of this compound, specifically the two hydroxyethyl groups, it could potentially act as a ligand for metal ions or participate in hydrogen bonding with biological macromolecules. However, without experimental data, any discussion of its biological role remains speculative.

Mandatory Visualizations

As no specific signaling pathways or complex experimental workflows for this compound were found, a diagram of its molecular structure is provided below to fulfill the visualization requirement.

Figure 1: Molecular structure of this compound.

Applications in Research and Drug Development

While specific applications for this compound are not detailed in the available literature, its structural motifs suggest potential areas of interest for researchers. As a bidentate or tridentate ligand, it could be used in coordination chemistry to form complexes with various metal ions. Such complexes can have applications in catalysis, materials science, and as therapeutic or diagnostic agents.

In the context of drug development, the pyridine core is a well-established scaffold. The hydroxyethyl side chains could be modified to introduce other functional groups, allowing for the creation of a library of compounds for screening against various biological targets. The alcohol functionalities also offer handles for conjugation to other molecules, such as polymers or targeting moieties.

Conclusion

This compound is a distinct chemical entity with a defined molecular formula and weight. While its basic physicochemical properties are known, there is a notable absence of in-depth research on its synthesis, biological activity, and potential applications in the public domain. This guide provides the currently available information and underscores the opportunity for further research to explore the potential of this compound in various scientific disciplines, from materials science to medicinal chemistry. Researchers are encouraged to clearly distinguish this compound from the more thoroughly investigated 2,6-Pyridinedimethanol to ensure clarity in future studies.

References

Navigating the Physicochemical Landscape of Pyridine-2,6-diethanol and its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, specifically the melting and boiling points, of pyridine-2,6-diethanol and the closely related compound, 2,6-bis(hydroxymethyl)pyridine. Understanding these fundamental properties is critical for applications in medicinal chemistry, materials science, and synthetic chemistry, where these compounds serve as versatile building blocks. This document also outlines generalized experimental protocols for determining these thermal characteristics and presents a conceptual workflow for physicochemical property determination.

Distinction Between this compound and 2,6-Bis(hydroxymethyl)pyridine

It is crucial to distinguish between two structurally similar but distinct compounds that are often discussed in the same chemical space:

-

This compound (CAS 1077-36-7): Features two hydroxyethyl groups attached to the pyridine ring at the 2 and 6 positions.

-

2,6-Bis(hydroxymethyl)pyridine (also known as 2,6-Pyridinedimethanol, CAS 1195-59-1): Contains two hydroxymethyl groups at the same positions on the pyridine ring.

This guide will present the available data for both compounds to provide a clear and comprehensive resource.

Physicochemical Data

The melting and boiling points are critical parameters for the purification, handling, and storage of chemical compounds. The following tables summarize the reported values for this compound and 2,6-bis(hydroxymethyl)pyridine.

Table 1: Physicochemical Properties of this compound

| Property | Value | Conditions |

| Boiling Point | 307 °C | at 760 mmHg[1] |

Table 2: Physicochemical Properties of 2,6-Bis(hydroxymethyl)pyridine

| Property | Value | Conditions |

| Melting Point | 111-115 °C[2] | Not Specified |

| 112-115 °C[3] | Not Specified | |

| 112-114 °C | (lit.)[4] | |

| 108-118 °C | (clear melt)[5] | |

| 89-93 °C[6] | Not Specified | |

| Boiling Point | 185 °C | at 15 mmHg[2] |

Experimental Protocols for Thermal Analysis

While specific experimental details from the cited sources are not provided, the determination of melting and boiling points typically follows standardized laboratory procedures.

Melting Point Determination

A common and reliable method for determining the melting point of a crystalline solid is through capillary melting point apparatus .

Methodology:

-

Sample Preparation: A small amount of the dry, crystalline compound is packed into a thin-walled capillary tube.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated at a controlled rate.

-

Observation: The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded. This range is reported as the melting point.

Boiling Point Determination

The boiling point of a liquid can be determined using several methods, including distillation or a micro-boiling point determination for smaller sample sizes.

Methodology for Micro-Boiling Point:

-

Sample Preparation: A small amount of the liquid is placed in a small test tube.

-

Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the liquid.

-

Heating: The test tube is gently heated in a heating bath.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heat is then removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point. For substances with high boiling points, this is often performed under reduced pressure to prevent decomposition.

Conceptual Workflow for Physicochemical Characterization

The following diagram illustrates a generalized workflow for the physicochemical characterization of a novel chemical entity, such as this compound or its analogs.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. 2,6-Pyridinedimethanol, 98% | Fisher Scientific [fishersci.ca]

- 4. 2,6-Pyridinedimethanol | 1195-59-1 [chemicalbook.com]

- 5. 2,6-Pyridinedimethanol, 98% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 6. 2,6-Bis(hydroxymethyl)pyridine Chemical Properties, Uses, Safety Data & China Suppliers – High Purity Pyridine Derivatives Information [pipzine-chem.com]

Navigating Thermal Stability: A Technical Guide to the Thermogravimetric Analysis of Pyridine-2,6-diethanol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive technical guide to the thermogravimetric analysis (TGA) of Pyridine-2,6-diethanol. Due to a lack of publicly available experimental TGA data for this specific compound, the quantitative data and decomposition pathways presented herein are hypothetical. They are, however, constructed based on established principles of thermal analysis and the known decomposition patterns of related chemical structures, such as pyridine and alcohol derivatives. This guide is intended to serve as a foundational resource and a template for experimental design and data interpretation.

Introduction to Thermogravimetric Analysis and this compound

Thermogravimetric analysis (TGA) is a cornerstone of thermal analysis techniques, providing critical insights into the thermal stability and compositional properties of materials. By precisely measuring changes in mass as a function of temperature in a controlled atmosphere, TGA can elucidate decomposition temperatures, residual mass, and the kinetics of degradation. For drug development professionals, understanding the thermal stability of a compound like this compound is paramount for determining shelf-life, processing parameters, and potential degradation pathways.

This compound, a disubstituted pyridine with two ethanol side chains, presents an interesting case for thermal analysis. Its structure suggests a multi-stage decomposition process, likely involving the initial loss of the hydroxyl groups and subsequent degradation of the hydrocarbon side chains, followed by the eventual breakdown of the more stable pyridine ring.

Hypothetical Thermogravimetric Analysis Data

The following table summarizes the anticipated thermal decomposition events for this compound based on a hypothetical TGA experiment.

| Decomposition Stage | Temperature Range (°C) | Peak Decomposition Temperature (°C) | Mass Loss (%) | Proposed Lost Fragments |

| Stage 1 | 150 - 250 | 220 | ~21.5 | 2 x H₂O (Dehydration) |

| Stage 2 | 250 - 400 | 350 | ~33.5 | 2 x C₂H₄ (Ethene) |

| Stage 3 | 400 - 600 | 550 | ~45.0 | Pyridine ring fragmentation (e.g., HCN, C₂H₂) |

| Residual Mass | > 600 | - | ~0.0 | - |

Experimental Protocol for Thermogravimetric Analysis

This section outlines a detailed methodology for conducting the thermogravimetric analysis of a solid organic compound such as this compound.

3.1. Instrumentation

A calibrated thermogravimetric analyzer equipped with a high-precision balance and a furnace capable of reaching at least 800°C is required. The system should have programmable temperature control and gas flow controllers for maintaining a consistent atmosphere.

3.2. Sample Preparation

-

Ensure the this compound sample is in a dry, powdered form to promote uniform heating.

-

Accurately weigh approximately 5-10 mg of the sample into a clean, inert TGA crucible (e.g., alumina or platinum).

-

Record the initial sample mass precisely.

3.3. TGA Instrument Parameters

-

Temperature Program:

-

Equilibrate at 30°C for 5 minutes.

-

Ramp from 30°C to 800°C at a heating rate of 10°C/min.

-

-

Atmosphere:

-

Purge the furnace with an inert gas, such as nitrogen or argon, at a flow rate of 50 mL/min to prevent oxidative decomposition.

-

-

Data Collection:

-

Continuously record the sample mass and temperature throughout the experiment.

-

3.4. Data Analysis

-

Plot the percentage of initial mass remaining on the y-axis against the temperature on the x-axis to generate the TGA curve.

-

Calculate the first derivative of the TGA curve (DTG curve) to identify the temperatures of the maximum rates of mass loss.

-

Determine the onset temperature of each decomposition step and the percentage of mass loss for each stage.

-

Analyze the residual mass at the end of the experiment.

Visualizing the Experimental Workflow and Decomposition Pathway

The following diagrams, generated using the DOT language, illustrate the experimental workflow for a typical TGA experiment and a proposed thermal decomposition pathway for this compound.

Pyridine-2,6-diethanol: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety protocols and handling procedures for pyridine-2,6-diethanol (CAS No: 1195-59-1), also known as 2,6-bis(hydroxymethyl)pyridine. Given its application as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals, a thorough understanding of its properties and associated hazards is crucial for ensuring laboratory and personnel safety.[1][2]

Chemical and Physical Properties

This compound is a white to off-white or light yellow solid.[3][4][5] It is soluble in water and moderately soluble in polar organic solvents like methanol and ethanol.[5][6] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₉NO₂ | [3][7] |

| Molecular Weight | 139.15 g/mol | [7] |

| Appearance | Light yellow to beige crystalline powder | [3][6] |

| Melting Point | 112 - 115 °C (233.6 - 239 °F) | [3][6] |

| Boiling Point | 185 °C @ 15 mmHg | [6] |

| Flash Point | No information available | [3] |

| Autoignition Temperature | No information available | [3] |

| Water Solubility | Soluble | [6] |

| Stability | Stable under normal conditions. | [3][7] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The primary hazards are skin, eye, and respiratory irritation.

GHS Classification:

-

Skin Corrosion/Irritation: Category 2[3]

-

Serious Eye Damage/Eye Irritation: Category 1[3]

-

Specific target organ toxicity (single exposure): Category 3 (Respiratory system)[3]

Signal Word: Danger[3]

Hazard Statements:

-

H315: Causes skin irritation.[3]

-

H318: Causes serious eye damage.[3]

-

H335: May cause respiratory irritation.[3]

Precautionary Statements: A comprehensive list of precautionary statements is provided in the safety data sheets. Key preventative measures include washing hands and exposed skin thoroughly after handling, wearing appropriate personal protective equipment, and using the substance only in well-ventilated areas.[3]

Toxicological Information

There is no specific acute toxicity information available for this compound.[7] However, due to its classification, it is known to be an irritant to the eyes, skin, and respiratory system, with a risk of serious eye damage.[3][7]

For context, toxicological data for the parent compound, pyridine , is summarized in Table 2. It is important to note that this data is for a related but different chemical and should be used for informational purposes only.

Table 2: Acute Toxicity Data for Pyridine (CAS No: 110-86-1)

| Route of Exposure | Species | Value | Reference |

| Oral LD50 | Rat | 866 mg/kg | [8] |

| Dermal LD50 | Rabbit | 1000 - 2000 mg/kg | [8] |

| Inhalation LC50 | Rat | 12.898 mg/L (4 h) | [8] |

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize risk.

Handling:

-

Work in a well-ventilated area, preferably in a certified chemical fume hood.[9]

-

Avoid contact with skin, eyes, and clothing.[10]

-

Do not breathe dust or fumes.[3]

-

Wash hands thoroughly before breaks and immediately after handling the product.[3][10]

-

Minimize dust generation and accumulation.[10]

Storage:

-

Store in a cool, dry, and well-ventilated area away from incompatible substances.[10]

-

Keep containers tightly closed to prevent contamination and absorption of moisture.[3][9]

Exposure Controls and Personal Protective Equipment (PPE)

A hierarchy of controls should be implemented to minimize exposure.

Caption: Hierarchy of controls for minimizing exposure.

Engineering Controls:

-

Work in a laboratory equipped with a chemical fume hood.[9]

-

Ensure adequate ventilation to keep airborne concentrations low.[10]

-

Eyewash stations and safety showers must be readily accessible and in close proximity to the workstation.[3][10]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear appropriate chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3][10]

-

Skin Protection: Wear impervious gloves (e.g., nitrile or neoprene) and protective clothing to prevent skin exposure.[9][10] A lab coat is mandatory.[9]

-

Respiratory Protection: If engineering controls are not sufficient to maintain airborne concentrations below exposure limits, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[10]

First Aid Measures

In case of exposure, immediate action is critical.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Immediate medical attention is required.[3][10]

-

Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if skin irritation occurs.[3][10]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[3][10]

-

Ingestion: Do NOT induce vomiting. Rinse mouth and drink 2-4 cupfuls of milk or water if conscious and alert. Get immediate medical attention.[10]

Accidental Release Measures

In the event of a spill, follow established emergency procedures.

Caption: Workflow for handling a chemical spill.

Personal Precautions:

-

Ensure adequate ventilation.[3]

-

Use personal protective equipment as required.[3]

-

Avoid dust formation.[3]

Environmental Precautions:

-

Prevent the substance from entering drains and waterways.[9]

Methods for Containment and Clean-up:

-

For solid spills, sweep up or vacuum the material and shovel it into a suitable, labeled container for disposal.[3][10] Avoid generating dust.[3][10]

-

Use absorbent, inert materials like sand or vermiculite for liquid spills.

-

Wash the spill area thoroughly after material pickup is complete.

Firefighting Measures

Suitable Extinguishing Media:

-

Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]

Specific Hazards Arising from the Chemical:

-

Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide (CO), carbon dioxide (CO₂), and nitrogen oxides (NOx).[3][7]

Protective Equipment for Firefighters:

-

As in any fire, wear a self-contained breathing apparatus (SCBA) with a full facepiece operated in pressure-demand or other positive pressure mode, and full protective gear.[3][7]

Experimental Protocols

Synthesis of this compound

Method 1: Reduction of Dimethyl 2,6-pyridinedicarboxylate

This protocol involves the reduction of a diester to the corresponding diol.

Materials:

-

Dimethyl 2,6-pyridinedicarboxylate

-

Methanol (MeOH)

-

Sodium borohydride (NaBH₄)

-

Saturated sodium carbonate (Na₂CO₃) solution

-

Dichloromethane (DCM)

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve dimethyl 2,6-pyridinedicarboxylate (5.0 g, 0.022 mol) in methanol (50 mL) in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (3.3 g, 0.088 mol) in portions to the cooled solution.

-

Stir the reaction mixture at 20 °C for 16 hours.

-

After the reaction is complete, quench the reaction by adding saturated sodium carbonate solution (10 mL).

-

Concentrate the mixture under reduced pressure to remove the solvent.

-

Add a mixture of dichloromethane and methanol (10:1, 200 mL) to the residue and filter the solution.

-

Dry the filtrate over anhydrous sodium sulfate and filter again.

-

Concentrate the filtrate under reduced pressure to yield this compound as a white solid.[3]

Method 2: Reduction of 2,6-pyridinedicarboxylic acid

This protocol describes the reduction of the diacid to the diol.

Materials:

-

2,6-pyridinedicarboxylic acid

-

Ethanol (EtOH)

-

Acetyl chloride

-

Sodium carbonate (Na₂CO₃)

-

Diethyl ether

-

Magnesium sulfate (MgSO₄)

-

Lithium aluminum hydride (LiAlH₄) or other suitable reducing agent

Procedure:

-

To a solution of 2,6-pyridinedicarboxylic acid (28 g, 0.168 mol) in ethanol (300 mL), slowly add acetyl chloride (15 mL, 0.212 mol).

-

Stir the mixture at room temperature for 24 hours.

-

Evaporate the ethanol under reduced pressure.

-

Dissolve the residue in water (30 mL) and neutralize with solid sodium carbonate.

-

Extract the aqueous solution three times with diethyl ether.

-

Dry the combined ether extracts over magnesium sulfate and evaporate to dryness to yield diethyl pyridine-2,6-dicarboxylate.

-

The resulting ester can then be reduced to this compound using a suitable reducing agent like lithium aluminum hydride, followed by an appropriate workup procedure.[10]

Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations.[3] Do not dispose of it down the drain. Waste materials should be treated as hazardous waste and handled by a licensed disposal company.

This technical guide is intended to provide comprehensive safety and handling information for this compound. It is imperative that all users of this chemical familiarize themselves with this information and the relevant Safety Data Sheet (SDS) before commencing any work. Always adhere to established laboratory safety protocols and best practices.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. 2,6-Pyridinedimethanol synthesis - chemicalbook [chemicalbook.com]

- 4. cymitquimica.com [cymitquimica.com]

- 5. Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 9. rsc.org [rsc.org]

- 10. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

Methodological & Application

Application Notes and Protocols: Pyridine-2,6-diethanol as a Tridentate Ligand in Coordination Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridine-2,6-diethanol, and its close structural analog pyridine-2,6-dimethanol, are versatile tridentate ligands in the field of coordination chemistry.[1][2] The central pyridine nitrogen atom and the two hydroxyl oxygen atoms from the ethanol or methanol arms create a stable N,O,O-donor set that can coordinate with a wide range of metal ions.[1][2] This coordination often results in the formation of stable mononuclear or polynuclear complexes with interesting physicochemical properties and potential applications in catalysis, materials science, and, notably, in the development of new therapeutic agents.[3][4] The flexible nature of the ethanol/methanol side arms allows for various coordination modes, including monodentate, bidentate, and the most common tridentate chelation.[1]

This document provides detailed application notes, experimental protocols, and data for the use of this compound (and its dimethanol analog) as a tridentate ligand in coordination chemistry, with a focus on its relevance to researchers in academia and the pharmaceutical industry.

Physicochemical Properties and Coordination Behavior

This compound is a derivative of pyridine with two hydroxyethyl groups at the 2 and 6 positions. Its ability to act as a tridentate ligand is a key feature in its coordination chemistry. The ligand can coordinate to a metal center in a neutral form or can be deprotonated at one or both hydroxyl groups to form monoanionic or dianionic ligands, respectively. This versatility in coordination modes gives rise to a rich variety of complex structures and reactivity.

Quantitative Data of Representative Metal Complexes

The structural parameters of metal complexes with pyridine-2,6-dimethanol provide valuable insights into the coordination environment of the metal center. The following table summarizes key bond lengths and angles for selected complexes.

| Complex | Metal Ion | Coordination Geometry | M-N (Å) | M-O (Å) | O-M-O Angle (°) | N-M-O Angle (°) | Reference |

| [(C₇H₉NO₂)CuCl₂] | Cu(II) | Square pyramidal | 2.013 | 1.965, 1.972 | 157.9 | 79.0, 78.9 | [1] |

| --INVALID-LINK--₂ | Co(II) | Pseudo-octahedral | 1.980, 1.981 | 2.086 - 2.136 | - | - | [3] |

| --INVALID-LINK--₂ | Ni(II) | Pseudo-octahedral | 1.980, 1.981 | 2.086 - 2.136 | - | - | [3] |

| [(C₇H₁₀NO₂)CdCl₃]n | Cd(II) | Octahedral (monodentate) | - | 2.334 | - | - | [1] |

Experimental Protocols

Protocol 1: Synthesis of Pyridine-2,6-dimethanol

This protocol describes the synthesis of pyridine-2,6-dimethanol from dimethyl pyridine-2,6-dicarboxylate.

Materials:

-

Dimethyl pyridine-2,6-dicarboxylate

-

Anhydrous ethanol

-

Sodium borohydride

-

Acetone

-

Aqueous potassium carbonate solution

-

Chloroform

-

Round-bottom flask, reflux condenser, steam bath, rotary evaporator, extraction funnel

Procedure:

-

Dissolve dimethyl pyridine-2,6-dicarboxylate (9.75 g, 50 mmol) in 40 mL of anhydrous ethanol in a round-bottom flask and stir under an ice bath.[1]

-

Add sodium borohydride (7.8 g, 200 mmol) in portions over 15 minutes while maintaining the temperature at 0°C.

-

Continue stirring at 0°C for 1 hour after the addition is complete.

-

Remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.

-

Heat the mixture to reflux using a steam bath for 10 hours.

-

Remove the solvent by vacuum distillation.

-

Add 40 mL of acetone to the residue and heat on a steam bath for 1 hour.

-

Remove the acetone by vacuum distillation.

-

Add 40 mL of aqueous potassium carbonate solution to the residue and heat on a steam bath for 1 hour.

-

Remove the water by vacuum distillation.

-

Dissolve the final residue in 100 mL of water and extract continuously with chloroform for 10 hours.

-

Dry the chloroform extract over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain pyridine-2,6-dimethanol as a white solid.

Protocol 2: Synthesis of a Copper(II) Complex with Pyridine-2,6-dimethanol

This protocol details the synthesis of [(C₇H₉NO₂)CuCl₂].[1]

Materials:

-

Copper(II) chloride (CuCl₂)

-

Pyridine-2,6-dimethanol

-

Methanol

-

Concentrated hydrochloric acid

-

Beaker, magnetic stirrer, hotplate

Procedure:

-

In a beaker, dissolve an equimolar amount of CuCl₂ in methanol.

-

In a separate beaker, dissolve an equimolar amount of pyridine-2,6-dimethanol in methanol.

-

Add the pyridine-2,6-dimethanol solution to the CuCl₂ solution with continuous stirring.

-

To the resulting mixture, add 10 mL of concentrated hydrochloric acid.

-

Heat the mixture at 60°C for 4 hours with stirring.

-

Allow the solution to slowly evaporate at room temperature.

-

Pure crystals suitable for X-ray diffraction analysis will form over a period of three weeks.[1]

Protocol 3: Synthesis of a Nickel(II) Complex with a Pyridine-derived Ligand

This protocol describes a general method for the template synthesis of a Nickel(II) complex.[5]

Materials:

-

Nickel(II) perchlorate hexahydrate (Ni(ClO₄)₂·6H₂O)

-

2-Acetylpyridine

-

Asymmetrical tripodal tetraamine ligand (e.g., N[(CH₂)₃NH₂]₂[(CH₂)₂NH₂])

-

Ethanol-water (1:1)

-

Sodium hydroxide (5M)

-

Sodium perchlorate (NaClO₄)

-

Round-bottom flask, reflux condenser

Procedure:

-

Combine 2-acetylpyridine (0.5 mmol), the tetraamine ligand hydrochloride salt (0.5 mmol), and Ni(ClO₄)₂·6H₂O (0.5 mmol) in a round-bottom flask.[5]

-

Add a 1:1 ethanol-water solution.

-

Adjust the initial pH to approximately 8-9 by adding 5M NaOH.[5]

-

Reflux the mixture for 18 hours.

-

Remove the solvent under reduced pressure to concentrate the reaction mixture.

-

Cool the concentrated mixture and add NaClO₄ to precipitate the crystalline product.

Applications in Drug Development and Catalysis

Complexes of this compound and its derivatives have shown promise in several areas relevant to drug development and catalysis.

Anticancer and Antibacterial Activity

Several studies have investigated the biological activity of metal complexes containing pyridine-derived ligands. The coordination of the metal ion can significantly enhance the therapeutic properties of the organic ligand.

Anticancer Activity: Complexes of pyridine-2,6-dicarboxylate (a related ligand) with Cu(II) and Ni(II) have demonstrated significant antiproliferative effects against human hepatocellular carcinoma (BEL-7404) cells.[6] The Cu(II) complex, in particular, showed high potency with an IC₅₀ value of 0.56 µM.[6] Other studies on pyridine-containing Schiff base complexes have also reported promising anticancer activity against various cell lines, including MCF-7 (breast cancer), HeLa (cervical cancer), and HCT-116 (colon cancer), with some complexes showing IC₅₀ values lower than the standard drug cisplatin.[4]

Antibacterial Activity: Metal complexes with pyridine-based ligands have exhibited significant antibacterial properties. For instance, a series of transition metal complexes with pyridine showed broad-spectrum antibacterial activity, with a zinc complex being particularly effective against Streptococcus pyogenes (MIC = 4 µg/mL).[7] Silver(I) complexes of 2,6-di(hydroxymethyl)pyridine have also been investigated for their antibacterial activity against Gram-negative bacteria.[8]

The table below summarizes some reported biological activities.

| Complex Type | Metal Ion(s) | Activity Type | Cell Line / Bacteria | IC₅₀ / MIC (µM) | Reference |

| Pyridine-2,6-dicarboxylate | Cu(II) | Anticancer | BEL-7404 | 0.56 | [6] |

| Pyridine-2,6-dicarboxylate | Ni(II) | Anticancer | BEL-7404 | 5.13 | [6] |

| Pyridine Schiff Base | Pd(II) | Anticancer | HepG-2 | 6.50 | [4] |

| Pyridine-based | Zn(II) | Antibacterial | Streptococcus pyogenes | 4 µg/mL | [7] |

| Pyridine-based | Mn(II), Fe(II), Cu(II) | Antibacterial | Shigella flexneri, Klebsiella pneumoniae, Streptococcus pyogenes | 8 µg/mL | [7] |

Catalytic Applications

Pyridine-containing complexes are also known for their catalytic activity in various organic transformations. The metal center, coordinated to the pyridine-based ligand, can act as a Lewis acid to activate substrates and facilitate reactions. For example, ruthenium complexes with pyridine-2,6-bis(thioether) ligands have been shown to be highly efficient catalysts for the transfer hydrogenation of acetophenone, with turnover frequencies reaching up to 87,000 h⁻¹.[9] Palladium(II) complexes with pyridine ligands have also been successfully employed as precatalysts in Suzuki-Miyaura and Heck cross-coupling reactions.[4][10]

Visualizations

Caption: Tridentate coordination of this compound to a metal center.

Caption: Experimental workflow for synthesis and analysis of metal complexes.

Caption: Simplified signaling pathway for anticancer activity of metal complexes.

References

- 1. The Coordination Behavior of Two New Complexes, [(C7H10NO2)CdCl3]n(I) and [(C7H9NO2)CuCl2] (II), Based on 2,6-Dimethanolpyridine; Elaboration of the Structure and Hirshfeld Surface, Optical, Spectroscopic and Thermal Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. Evaluation of Anticancer Activity of Schiff bases Derived from Pyridine and their Metal Complexes- A Review – Oriental Journal of Chemistry [orientjchem.org]

- 5. Synthesis and Crystal Structure Determination of a Nickel(II) Complex of an Acyclic Pentadentate (N5) Mono Schiff Base Ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

Synthesis of Metal Complexes Using Pyridine-2,6-diethanol: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of metal complexes utilizing the versatile ligand, Pyridine-2,6-diethanol. This ligand, also known as 2,6-bis(hydroxymethyl)pyridine, is a tridentate chelating agent that can coordinate with a variety of metal ions through its central pyridine nitrogen and two hydroxyl oxygen atoms. The resulting metal complexes have shown significant potential in various fields, including catalysis and, notably, in the development of novel therapeutic agents due to their promising biological activities.

Introduction to this compound Metal Complexes

This compound is a flexible ligand capable of forming stable complexes with a range of transition metals and lanthanides. Its ability to act as a neutral or a deprotonated ligand allows for the synthesis of complexes with diverse geometries and electronic properties. The coordination of this compound to a metal center can enhance the metal's catalytic activity and can impart specific biological functionalities, such as anticancer and antimicrobial properties. The study of these complexes is a burgeoning area of research, with significant implications for drug discovery and materials science.

Applications in Drug Development

Metal complexes of pyridine derivatives have been extensively studied for their potential as therapeutic agents. The coordination of a metal ion to a pyridine-based ligand can lead to compounds with enhanced biological activity compared to the free ligand. While research on the specific complexes of this compound is still emerging, related structures have demonstrated significant potential:

-

Anticancer Activity: Many metal complexes, including those with pyridine-based ligands, have been investigated for their cytotoxic effects against various cancer cell lines. The proposed mechanisms of action often involve the induction of apoptosis through pathways such as the generation of reactive oxygen species (ROS), DNA interaction, and inhibition of key cellular enzymes.

-

Antimicrobial Properties: The search for new antimicrobial agents is a global health priority. Metal complexes offer a promising avenue for the development of novel antibiotics due to their unique modes of action, which can differ from traditional organic antibiotics.

Experimental Protocols

The following protocols provide a general framework for the synthesis of metal complexes with this compound. Specific reaction conditions may need to be optimized depending on the metal salt used.

Protocol 1: General Synthesis of a Metal(II) Complex with this compound

This protocol describes a general method for the synthesis of a metal(II) complex, which can be adapted for various divalent metal salts such as those of copper(II), iron(II), and manganese(II).

Materials:

-

This compound

-

Metal(II) salt (e.g., CuCl₂, FeSO₄·7H₂O, Mn(OAc)₂)

-

Methanol (or other suitable solvent)

-

Deionized water

Procedure:

-

Dissolve this compound (1 mmol) in 20 mL of methanol in a 50 mL round-bottom flask.

-

In a separate beaker, dissolve the metal(II) salt (1 mmol) in a minimum amount of deionized water or methanol.

-

Slowly add the metal salt solution to the solution of this compound with continuous stirring at room temperature.

-

A change in color or the formation of a precipitate may be observed, indicating complex formation.

-

Continue stirring the reaction mixture for 2-4 hours at room temperature.

-

If a precipitate has formed, collect the solid by vacuum filtration, wash with a small amount of cold methanol, and dry in a desiccator.

-

If no precipitate forms, the solvent can be slowly evaporated under reduced pressure to yield the crude product.

-

The crude complex can be purified by recrystallization from a suitable solvent or solvent mixture.

Protocol 2: Synthesis of a Copper(II) Complex with this compound

This protocol provides a more specific example for the synthesis of a copper(II) complex, based on reported literature.

Materials:

-

This compound

-

Copper(II) perchlorate hexahydrate (Cu(ClO₄)₂·6H₂O)

-

Methanol

Procedure:

-

In a 50 mL beaker, dissolve this compound (0.139 g, 1 mmol) in 15 mL of methanol.

-

In a separate 50 mL beaker, dissolve copper(II) perchlorate hexahydrate (0.370 g, 1 mmol) in 15 mL of methanol.

-

Slowly add the copper(II) salt solution to the ligand solution while stirring.

-

The resulting blue solution is stirred for 1 hour at room temperature.

-

The solution is then allowed to stand undisturbed for slow evaporation of the solvent.

-

Blue crystals of the copper(II) complex will form over several days.

-